molecular formula C17H14F3N3OS B2792085 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine CAS No. 851807-73-3

3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine

Cat. No.: B2792085
CAS No.: 851807-73-3
M. Wt: 365.37
InChI Key: HDOFSJWWUOJQLJ-UHFFFAOYSA-N
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Description

The compound 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine features a 4,5-dihydroimidazole core substituted with a 2-(trifluoromethyl)benzoyl group at the 1-position and a pyridine ring linked via a sulfanylmethyl group at the 3-position. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (pyridine, benzoyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)14-6-2-1-5-13(14)15(24)23-9-8-22-16(23)25-11-12-4-3-7-21-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOFSJWWUOJQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine typically involves multiple steps, starting with the preparation of the pyridin-3-ylmethylsulfanyl intermediate. This intermediate is then reacted with a dihydroimidazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound's structural components make it a candidate for developing novel pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, potentially improving their pharmacokinetic profiles. Research has indicated that compounds with imidazole rings exhibit significant biological activity, including antimicrobial and anti-inflammatory properties.

Case Study : A study focused on the synthesis of imidazole derivatives demonstrated their effectiveness against various bacterial strains. The addition of a trifluoromethyl group was found to increase the antibacterial potency of the compounds tested .

Agrochemicals

The unique properties of this compound could be exploited in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with increased herbicidal activity due to its electron-withdrawing nature, which can enhance the efficacy of agrochemical formulations.

Case Study : Research into fluorinated agrochemicals has shown that introducing trifluoromethyl groups can lead to improved herbicidal activity against specific weed species, thereby enhancing crop yield and sustainability .

Materials Science

In materials science, compounds containing sulfur and nitrogen heterocycles are being investigated for their potential as advanced materials. This compound could serve as a precursor for synthesizing polymers or other materials with tailored properties.

Case Study : A recent investigation into sulfur-containing polymers highlighted their unique electrical and thermal properties, suggesting that derivatives of this compound could lead to the development of new materials for electronic applications .

Mechanism of Action

The mechanism of action of 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation, while its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines.

Biological Activity

The compound 3-[({1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is a novel organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Imidazole moiety : A five-membered ring containing two nitrogen atoms, which is known for its biological relevance.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Sulfanyl group : May contribute to redox properties and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole and pyridine rings are often evaluated for their antibacterial properties. For instance, derivatives of imidazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Anti-inflammatory Effects : The presence of the imidazole ring suggests potential anti-inflammatory activity. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For example, studies have shown that imidazole derivatives can inhibit COX-2 more effectively than COX-1, suggesting a selective anti-inflammatory action .
  • Antibacterial Mechanism : The structural features of the compound may facilitate interaction with bacterial cell membranes or essential enzymes, disrupting cellular processes. Compounds with trifluoromethyl groups have been noted for enhanced antibacterial potency .
  • Redox Activity : The sulfanyl group may participate in redox reactions, potentially influencing cellular signaling pathways related to oxidative stress.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

  • Study on Imidazole Derivatives : A study explored various imidazole derivatives for their antibacterial properties against MRSA. The results indicated that structural modifications significantly impacted their efficacy, with certain substitutions enhancing activity .
  • Anti-inflammatory Activity Assessment : Research on pyrimidine derivatives showed that compounds with electron-donating groups exhibited stronger anti-inflammatory effects compared to standard drugs like indomethacin. The effective doses (ED50) were comparable or superior to established anti-inflammatory agents .

Data Table: Biological Activity Comparison

The following table summarizes the biological activities of similar compounds based on recent literature:

Compound NameActivity TypeEffective Dose (μM)Reference
IndomethacinAnti-inflammatory9.17
Pyrimidine Derivative AAnti-inflammatory8.23
Pyrimidine Derivative BAntibacterial6.74
Trifluoromethyl ImidazoleAntimicrobial-

Comparison with Similar Compounds

Structural Analogs

BG14725 (3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine)
  • Key Differences: The benzoyl substituent in BG14725 is 3,4-dimethyl, whereas the target compound features a 2-(trifluoromethyl)benzoyl group. Molecular Weight: BG14725 has a molecular formula of C₁₈H₁₉N₃OS (325.428 g/mol), while the target compound (estimated C₁₇H₁₄F₃N₃O₂S) would have a lower molecular weight (~373.37 g/mol) due to fluorine substitution.
DG-5128 (2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate)
  • Structural Contrasts: DG-5128 lacks the sulfanylmethyl and benzoyl groups but retains the imidazole-pyridine scaffold. Pharmacological Activity: DG-5128 demonstrates potent hypoglycemic effects in rodents and primates, inhibits adrenaline-induced platelet aggregation, and avoids lactic acidosis .

Functional Group Analysis

Compound Core Structure Substituents Notable Properties
Target Compound 4,5-Dihydroimidazole-pyridine 2-(Trifluoromethyl)benzoyl, sulfanylmethyl High lipophilicity (CF₃ group)
BG14725 4,5-Dihydroimidazole-pyridine 3,4-Dimethylbenzoyl, sulfanylmethyl Moderate electron-donating effects
DG-5128 4,5-Dihydroimidazole-pyridine Phenethyl Hypoglycemic, anti-platelet

Pharmacological and Mechanistic Insights

  • Hypoglycemic Potential: DG-5128’s efficacy in reducing glucose levels in tolbutamide-resistant diabetic models suggests that imidazole-pyridine derivatives may act via non-sulfonylurea pathways, possibly involving insulin sensitization or glucose uptake modulation . The target compound’s trifluoromethyl group could enhance receptor binding or bioavailability compared to DG-5126.
  • Electron Transport Inhibition : Patent data () highlight trifluoromethyl-substituted compounds as mitochondrial complex inhibitors (e.g., M.25, M.28). While the target compound’s mode of action is unclear, its trifluoromethyl group may align with electron transport modulation in agrochemicals or pharmaceuticals .

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